Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate
Description
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate is a synthetic fatty acid derivative characterized by a 16-carbon alkyl chain esterified with a methyl group at the terminal carboxylate. The compound features a unique 2-ethoxy-2-oxoethyl amino substituent at the C16 position, which introduces both polar (amide and ester) and nonpolar (alkyl chain) functionalities.
Properties
CAS No. |
908859-29-0 |
|---|---|
Molecular Formula |
C21H41NO4 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate |
InChI |
InChI=1S/C21H41NO4/c1-3-26-21(24)19-22-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-20(23)25-2/h22H,3-19H2,1-2H3 |
InChI Key |
MOQPCMGMMLYEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate typically involves the esterification of hexadecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl hexadecanoate is then reacted with 2-ethoxy-2-oxoethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mechanism of Action
The mechanism of action of Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Retention Times and Binding Affinities
| Compound | Retention Time (GC-MS, min) | Docking Score (kcal/mol) |
|---|---|---|
| Methyl hexadecanoate | 8.734 | -6.11 |
| Ethyl hexadecanoate | 9.173 | -6.06 |
| This compound | Predicted: 10.5–11.0 | Hypothetical: -5.5 to -6.0 |
Biological Activity
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate is a compound that has garnered attention in biological research due to its potential applications in lipid metabolism and therapeutic properties. This article delves into its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound is an ester derived from hexadecanoic acid, characterized by a long aliphatic chain, an ester functional group, and an amino group substituted with an ethoxy moiety. Its molecular formula is with a molecular weight of 371.6 g/mol. The compound's CAS number is 908859-29-0.
| Property | Value |
|---|---|
| CAS Number | 908859-29-0 |
| Molecular Formula | C21H41NO4 |
| Molecular Weight | 371.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with cellular membranes and enzymes. It can integrate into lipid bilayers, modifying membrane fluidity and functionality. Additionally, it may interact with enzymes associated with lipid metabolism, thereby influencing various metabolic pathways.
Lipid Metabolism
Research indicates that this compound plays a significant role in lipid metabolism. It has been studied as a model compound for fatty acid derivatives, which are crucial in various biological processes including energy storage and membrane structure. The incorporation of the ethoxy group appears to enhance its solubility and bioavailability, making it a suitable candidate for further studies in metabolic pathways.
Anti-inflammatory Effects
The compound has also been explored for potential anti-inflammatory effects. Fatty acid derivatives are known to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or by altering lipid mediator pathways. Further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
- Lipid Metabolism Study : In a study evaluating fatty acid derivatives, this compound was found to modulate lipid profiles in cellular models, suggesting its utility in understanding lipid-related disorders.
- Antimicrobial Activity Assessment : A comparative study on fatty acid esters indicated that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
- Inflammatory Response Modulation : Research focusing on the anti-inflammatory properties of fatty acids revealed that compounds like this compound could inhibit the production of inflammatory mediators in vitro, suggesting therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
